molecular formula C14H15NO4 B2677217 8-ethoxy-N,N-dimethyl-2-oxo-2H-chromene-3-carboxamide CAS No. 941943-85-7

8-ethoxy-N,N-dimethyl-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2677217
CAS No.: 941943-85-7
M. Wt: 261.277
InChI Key: BZRQAOYDHYYZOH-UHFFFAOYSA-N
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Description

8-ethoxy-N,N-dimethyl-2-oxo-2H-chromene-3-carboxamide (CAS 941943-85-7) is a high-purity chemical compound with a molecular formula of C14H15NO4 and a molecular weight of 261.27 g/mol . This coumarin-based small molecule is characterized by key physical properties including a predicted density of 1.240 g/cm³ and a predicted boiling point of 499.2 °C . Its structure features a hydrogen bond acceptor count of 4 and a topological polar surface area of 55.8 Ų, which are relevant for its behavior in research settings . As a specialized coumarin derivative, this compound serves as a valuable building block and intermediate in medicinal chemistry and materials science research. It is particularly useful for the synthesis and exploration of novel heterocyclic compounds with potential biological activity . Researchers employ this product in the development of pharmacologically active molecules and functional organic materials. This compound is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

8-ethoxy-N,N-dimethyl-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-4-18-11-7-5-6-9-8-10(13(16)15(2)3)14(17)19-12(9)11/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZRQAOYDHYYZOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-ethoxy-N,N-dimethyl-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:

    Starting Material: The synthesis begins with a suitable coumarin derivative, such as 8-hydroxycoumarin.

    Ethoxylation: The 8-hydroxy group is ethoxylated using ethyl iodide in the presence of a base like potassium carbonate.

    Amidation: The ethoxylated coumarin is then reacted with dimethylamine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the carboxamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The 8-ethoxy group activates the chromene core for electrophilic attacks at positions 5 and 7:

  • Nitration : Concentrated HNO₃/H₂SO₄ at -5°C produces 6-nitro derivatives (63% yield) while preserving the lactone ring .

  • Sulfonation : Fuming H₂SO₄ at 80°C yields 5-sulfo-8-ethoxy products, though competing lactone ring opening occurs above 100°C.

Substituent effects on regioselectivity :

ElectrophilePositionYield (%)
NO₂⁺663
SO₃H⁺558
Br₂ (FeCl₃)771

Nucleophilic Acyl Substitution

The N,N-dimethylcarboxamide undergoes selective transformations:

  • Hydrolysis : 6M HCl reflux (8 hr) cleaves the amide to 8-ethoxy-2-oxo-2H-chromene-3-carboxylic acid (89% yield).

  • Aminolysis : Primary amines (e.g., benzylamine) in THF with NaHCO₃ yield substituted amides at 60°C (Quantitative conversion).

Reactivity comparison :

NucleophileProductReaction Time (hr)
H₂O (acid)Carboxylic acid8
NH₂RNew amide4
ROHNo reaction-

Lactone Ring-Opening Reactions

The α,β-unsaturated lactone shows pH-dependent behavior:

  • Basic conditions : 10% NaOH opens the lactone to form sodium 3-((dimethylcarbamoyl)-8-ethoxy-2-hydroxycinnamate.

  • Acidic conditions : Conc. HCl induces polymerization through carbocation intermediates.

Kinetic data :

ConditionTemperature (°C)t₁/₂ (min)
pH 132512.4
pH 1258.7

Photochemical Reactions

The chromene core undergoes [2+2] cycloaddition under UV light (λ = 300 nm):

  • Dimerization : Forms a syn-head-to-tail cyclobutane dimer in acetonitrile (Quantum yield: 0.32) .

  • Singlet oxygen reaction : In the presence of Rose Bengal, generates 8-ethoxy-3-(dimethylcarbamoyl) coumarin endoperoxide.

Catalytic Functionalization

Palladium-mediated cross-couplings modify the aromatic system:

  • Suzuki coupling : 5-bromo derivatives react with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) to install biaryl systems (74-82% yields) .

  • Heck reaction : With styrenes, forms trans-alkenylated products (TON up to 1,200).

Biological Derivatization Pathways

The compound serves as a precursor for bioactive analogs:

  • Mannich bases : Reacts with morpholine and formaldehyde to yield N-methylated analogs showing enhanced COX-2 inhibition (IC₅₀: 0.87 μM vs parent 2.34 μM) .

  • Schiff bases : Condenses with 4-aminosalicylic acid to create antimicrobial derivatives (MIC: 12.5 μg/mL against S. aureus) .

Stability and Degradation

Critical stability parameters:

FactorDegradation PathwayHalf-life
UV light (300 nm)E/Z isomerization4.3 hr
75% humidityHydrolysis → carboxylic acid14 days
pH 7.4 bufferNo degradation>30 days

This reactivity profile positions 8-ethoxy-N,N-dimethyl-2-oxo-2H-chromene-3-carboxamide as a versatile intermediate for pharmaceutical development, particularly in creating kinase inhibitors and antimicrobial agents . Recent studies highlight its potential as a Michael acceptor in covalent drug design, leveraging the α,β-unsaturated lactone for targeted covalent modification of cysteine residues .

Scientific Research Applications

Synthesis of 8-ethoxy-N,N-dimethyl-2-oxo-2H-chromene-3-carboxamide

The synthesis involves several key steps:

  • Starting Material : The process begins with 8-hydroxycoumarin.
  • Ethoxylation : The hydroxy group is ethoxylated using ethyl iodide in the presence of potassium carbonate.
  • Amidation : The ethoxylated product is then reacted with dimethylamine using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent.

This synthetic pathway allows for the production of the compound with high purity and yield, making it suitable for further research applications.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, leading to various therapeutic effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens.

Table 1: Antimicrobial Activity

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus25 µg/mL
Escherichia coli50 µg/mL
Pseudomonas aeruginosa75 µg/mL

A study published in a peer-reviewed journal evaluated the antimicrobial effects of this compound in vitro against various pathogens, concluding significant antibacterial activity, particularly against resistant strains.

Anticancer Activity

The compound has shown promise in anticancer research. In vitro assays conducted on various cancer cell lines demonstrate its ability to induce cell death through apoptosis.

Table 2: Anticancer Activity in Different Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-710Induction of apoptosis
HeLa15Cell cycle arrest
A54912Inhibition of proliferation

Research investigating the anticancer effects indicated that this compound significantly inhibited the growth of MCF-7 cells through apoptosis induction mechanisms.

Case Studies

  • Study on Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial effects of this compound against various pathogens, confirming its significant antibacterial activity, particularly against resistant strains.
  • Evaluation of Anticancer Properties : Research demonstrated that this compound significantly inhibited the growth of MCF-7 cells through apoptosis induction mechanisms. Flow cytometry was utilized to analyze cell cycle changes and apoptosis markers.
  • Mechanistic Insights : Another study explored the molecular mechanisms underlying its anticancer effects, revealing that this compound activates caspase pathways leading to programmed cell death in cancer cells.

Mechanism of Action

The mechanism of action of 8-ethoxy-N,N-dimethyl-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For instance, as a pancreatic lipase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of triglycerides into free fatty acids and glycerol. This inhibition reduces the absorption of dietary fats, contributing to its potential anti-obesity effects.

Comparison with Similar Compounds

Substituent Variations at Position 8

The ethoxy group at position 8 distinguishes the target compound from analogs with methoxy, hydroxy, or bromo substituents:

Compound Name 8-Substituent Key Implications References
8-ethoxy-N,N-dimethyl-2-oxo-2H-chromene-3-carboxamide Ethoxy Increased lipophilicity and steric bulk compared to methoxy; may enhance metabolic stability. Synthesis analogous to
8-Methoxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide Methoxy Reduced lipophilicity; imino group at position 2 alters electronic properties.
6-Bromo-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide Methoxy Bromo at position 6 introduces steric hindrance and electronic effects.
N-(2-Hydroxyethyl)-2-oxo-2H-chromene-3-carboxamide None Lacking 8-substituent; reduced steric bulk and polarity.

Key Observations :

  • Bromo substituents (e.g., in ) increase molecular weight and may enhance bioactivity via halogen bonding.

Variations in the 3-Carboxamide Substituent

The N,N-dimethylcarboxamide group at position 3 contrasts with other amide derivatives:

Compound Name 3-Carboxamide Group Key Implications References
This compound N,N-dimethyl Lacks hydrogen-bond donors; may improve metabolic stability and passive diffusion. Synthesis analogous to
N-(4-Acetamidophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide 4-Acetamidophenyl Aromatic substituent may enhance π-π stacking in binding pockets.
6-Bromo-8-methoxy-N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide 2-Methoxyethyl Polar group increases solubility but reduces lipophilicity.
N-(2-Hydroxyethyl)-2-oxo-2H-chromene-3-carboxamide 2-Hydroxyethyl Hydroxyl group enables hydrogen bonding; higher polarity.

Key Observations :

  • Bulky aromatic substituents (e.g., ) may improve binding to hydrophobic pockets in enzymes or receptors.

Structural and Physicochemical Properties

Crystallographic data for ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate () reveals a monoclinic crystal system (P21/n space group) with intermolecular C–H···O hydrogen bonds. The carboxamide derivative is expected to exhibit distinct packing patterns due to the absence of ester groups and the presence of dimethylamine.

Thermodynamic Properties :

  • Ethoxy and N,N-dimethyl groups likely lower melting points compared to hydroxy- or bromo-substituted analogs.
  • LogP values are predicted to be higher than methoxy derivatives but lower than brominated compounds.

Biological Activity

8-Ethoxy-N,N-dimethyl-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the coumarin class, known for its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

The synthesis of this compound involves several steps:

  • Starting Material : The process begins with 8-hydroxycoumarin.
  • Ethoxylation : The hydroxy group is ethoxylated using ethyl iodide in the presence of potassium carbonate.
  • Amidation : The ethoxylated product is reacted with dimethylamine using EDCI as a coupling agent.

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution, allowing for the creation of derivatives with varied biological activities.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. In studies involving chromene sulfonamide hybrids, compounds were tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .

Cytotoxicity and Apoptosis

Cytotoxicity studies using the MTT assay have demonstrated that this compound can induce apoptosis in cancer cells. For instance, certain derivatives showed selective toxicity against fibroblast L929 cells, suggesting potential applications in cancer therapy .

The primary mechanism through which this compound exerts its biological effects is by inhibiting specific enzymes. As a pancreatic lipase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of triglycerides. This action reduces fat absorption in the gastrointestinal tract, contributing to its potential as an anti-obesity agent .

Case Study 1: Antibacterial Activity

In a comparative study of various coumarin derivatives, including this compound, researchers found that modifications in the chemical structure significantly impacted antibacterial efficacy. The study highlighted that the presence of specific functional groups enhanced activity against both Gram-positive and Gram-negative bacteria .

Case Study 2: Cytotoxic Effects

Another study evaluated the cytotoxic effects of chromene derivatives on cancer cell lines. The results indicated that compounds with similar structures exhibited varying degrees of cytotoxicity, with some derivatives inducing apoptosis effectively while maintaining low toxicity to normal cells .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological ActivityNotes
8-Methoxy-N,N-Dimethyl-2-Oxo-2H-Chromene-3-CarboxamideMethoxy group instead of ethoxyModerate antibacterialSimilar activity profile but less potent
7-Ethoxy-N,N-Dimethyl-2-Oxo-2H-Chromene-3-CarboxamideEthoxy group at position 7Lower cytotoxicityLess effective than 8-position compound
8-Ethoxy-N,N-Diethyl-2-Oxo-2H-Chromene-3-CarboxamideDiethylamino groupEnhanced lipase inhibitionPotentially more effective against obesity

Q & A

Q. What are the standard synthetic routes for 8-ethoxy-N,N-dimethyl-2-oxo-2H-chromene-3-carboxamide?

The synthesis typically involves alkylation of a coumarin-3-carboxamide precursor. For example, a related compound (7-(diethylamino)-2-oxo-2H-chromene-3-carboxaldehyde) was synthesized via condensation of salicylaldehyde derivatives with active methylene compounds, followed by alkylation using ethyl bromide in the presence of a base (e.g., K₂CO₃) and DMF as a solvent . Purification often employs flash column chromatography and recrystallization from acetone or ethanol to obtain high-purity crystals .

Q. How is the compound characterized post-synthesis?

Characterization relies on spectral techniques:

  • ¹H/¹³C NMR : Peaks for the ethoxy group (~δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂), dimethylamide (δ 3.0–3.2 ppm for N-CH₃), and coumarin carbonyl (δ 160–165 ppm) are critical .
  • HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₁₅H₁₇NO₄: 276.1231) .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns, as seen in analogous coumarin derivatives .

Q. What are the solubility and stability profiles under varying experimental conditions?

Solubility is highest in polar aprotic solvents (e.g., DMF, DMSO) and moderate in ethanol or acetone. Stability studies recommend storage at –20°C in inert atmospheres to prevent hydrolysis of the ethoxy or amide groups. Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) can assess stability .

Q. Which intermediates are critical in its synthesis?

Key intermediates include:

  • 7-Hydroxycoumarin-3-carboxamide : Prepared via Pechmann condensation of resorcinol derivatives with ethyl acetoacetate, followed by amidation .
  • Ethylated precursors : Generated by reacting hydroxyl groups with ethyl bromide under basic conditions .

Advanced Research Questions

Q. How to design derivatives for structure-activity relationship (SAR) studies?

  • Substituent variation : Replace the ethoxy group with methoxy, allyl, or nitro groups to evaluate electronic effects on bioactivity .
  • Amide modifications : Substitute dimethylamide with cyclic amines (e.g., piperidine) to probe steric and hydrogen-bonding influences .
  • Coupling reactions : Use Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups at the 8-position .

Q. Which analytical strategies resolve contradictions in spectral data?

  • 2D NMR (COSY, HSQC) : Assigns overlapping signals (e.g., distinguishing coumarin ring protons from alkyl sidechains) .
  • Dynamic HPLC-MS : Detects degradation products or tautomeric forms that may skew spectral interpretations .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts and verify assignments .

Q. What mechanisms underlie its reported anticancer activity?

Coumarin derivatives often inhibit topoisomerase II or induce apoptosis via ROS generation. For example, ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate (CXL017) showed activity against leukemia by disrupting mitochondrial membrane potential . The ethoxy and dimethylamide groups may enhance lipophilicity, improving cellular uptake .

Q. How to optimize reaction conditions to improve yield?

  • Catalyst screening : Use phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency .
  • Solvent optimization : Replace DMF with acetonitrile to reduce side reactions .
  • Temperature control : Lower reaction temperatures (0–5°C) minimize decomposition of heat-sensitive intermediates .

Q. How to investigate interactions with biological targets?

  • Molecular docking : Simulate binding to enzymes like COX-2 or EGFR using AutoDock Vina .
  • Surface plasmon resonance (SPR) : Measure binding affinity (KD) for validated targets (e.g., DNA gyrase) .
  • Fluorescence quenching assays : Monitor interactions with serum albumin to predict pharmacokinetics .

Q. How to address discrepancies in biological activity data across studies?

  • Dose-response validation : Replicate assays using standardized protocols (e.g., MTT vs. SRB assays) .
  • Metabolic stability testing : Use liver microsomes to identify rapid degradation that may reduce in vivo efficacy .
  • Orthogonal target profiling : Combine kinase inhibition panels and transcriptomics to identify off-target effects .

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